molecular formula C12H15N3O5 B602291 N-Aminocarbonyl Felbamate CAS No. 1797130-34-7

N-Aminocarbonyl Felbamate

Cat. No.: B602291
CAS No.: 1797130-34-7
M. Wt: 281.27
InChI Key:
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Description

N-Aminocarbonyl Felbamate is a chemical compound with the molecular formula C12H15N3O5. It is structurally related to felbamate, an anticonvulsant medication used primarily in the treatment of epilepsy. This compound is an impurity of felbamate and has garnered interest due to its potential pharmacological properties .

Mechanism of Action

Target of Action

N-Aminocarbonyl Felbamate primarily targets two types of receptors in the brain: the GABA A receptors and the NMDA receptors . These receptors play crucial roles in the transmission of signals in the brain. The GABA A receptors are inhibitory, meaning they reduce neuronal activity, while the NMDA receptors are excitatory, increasing neuronal activity .

Mode of Action

This compound acts as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . By enhancing the activity of GABA A receptors, it increases the inhibitory effects on neurons, reducing their activity. On the other hand, by blocking NMDA receptors, it prevents the excitatory effects of glutamate, a neurotransmitter that binds to NMDA receptors .

Biochemical Pathways

The metabolic activation of this compound involves several biochemical pathways. It undergoes oxidation to form aldehyde felbamate, which spontaneously forms 2-phenylpropenal . This reactive metabolite is believed to be responsible for the drug’s anticonvulsant effects .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed, with a bioavailability of over 90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Approximately 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites and a variety of other unidentified polar metabolites . The remaining 50% is excreted as unchanged felbamate in urine .

Result of Action

The result of this compound’s action is the suppression of seizure activity. By modulating GABA A receptors and blocking NMDA receptors, it increases the seizure threshold and decreases seizure spread . This makes it effective in the treatment of partial seizures and generalized seizures associated with Lennox-Gastaut syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medical conditions can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

N-Aminocarbonyl Felbamate has a molecular weight of 281.26 . It is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .

Cellular Effects

Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . It is used to treat partial seizures and generalized seizures associated with Lennox–Gastaut syndrome in children .

Molecular Mechanism

Felbamate, the parent compound, has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit .

Temporal Effects in Laboratory Settings

Felbamate, the parent compound, has been associated with severe hepatic dysfunction followed by hepatic failure reported as early as 3 weeks after initiation of felbamate .

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 (CYP) and carboxylesterase (CES) isozymes . The remaining amount of this compound was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .

Transport and Distribution

Specific information on the transport and distribution of this compound within cells and tissues is not well-documented. Felbamate, the parent compound, is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% .

Subcellular Localization

Understanding the subcellular localization of a protein or compound provides valuable insights into its function and potential interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Aminocarbonyl Felbamate involves the reaction of felbamate with an aminocarbonylating agent. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out in a controlled environment to maintain consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Aminocarbonyl Felbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Aminocarbonyl Felbamate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Aminocarbonyl Felbamate is unique due to its specific structure and potential pharmacological properties. Unlike felbamate, which is primarily used as an anticonvulsant, this compound is mainly studied for its role as an impurity and its potential biological activities .

Properties

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXILZWNONXFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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